
1-(5-溴嘧啶-2-基)哌啶-4-羧酸乙酯
描述
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a bromopyrimidine group and an ethyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has a molecular weight of 314.183 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学研究应用
生物活性分子合成
1-(5-溴嘧啶-2-基)哌啶-4-羧酸乙酯是合成多种生物活性分子的通用中间体。 其结构允许引入额外的官能团,使其成为开发新型药物的宝贵前体 .
钯催化反应
该化合物用于钯催化的交叉偶联反应,例如 Suzuki 反应,以创建具有潜在药理活性的复杂分子。 溴嘧啶基部分在这些反应中充当良好的离去基团 .
材料科学应用
在材料科学中,该化合物可用于合成有机半导体。 哌啶环可以赋予半导体结构柔性和稳定性,这对电子应用至关重要 .
化学合成研究
研究人员使用 1-(5-溴嘧啶-2-基)哌啶-4-羧酸乙酯探索新的化学合成途径。 它作为构建哌啶衍生物的基石,而哌啶衍生物在许多合成有机化学应用中很常见 .
药理学研究
该化合物是药理学研究中开发针对中枢神经系统疾病药物的关键工具。 已知哌啶衍生物与各种神经递质系统相互作用,这对于创建有效的中枢神经系统药物至关重要 .
农用化学品研究
在农用化学品研究中,该化合物用于创建新型杀虫剂和除草剂。 溴嘧啶成分在设计能够破坏害虫和杂草生命周期的化合物方面特别有用 .
生化分析
Biochemical Properties
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their activity and thereby influencing downstream signaling events. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to interact with various proteins involved in cellular metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, affecting its localization and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBEUWALNYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204345 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169977-62-1 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169977-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
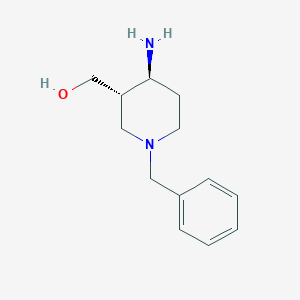
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
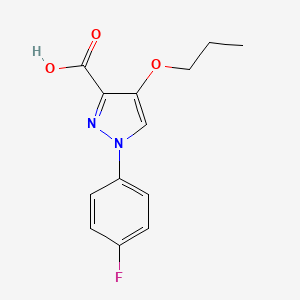
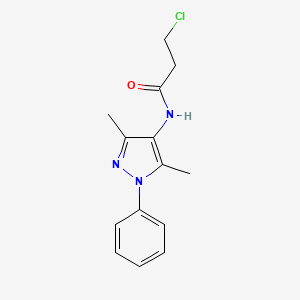
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
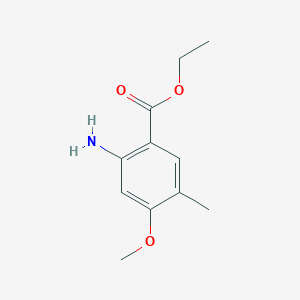

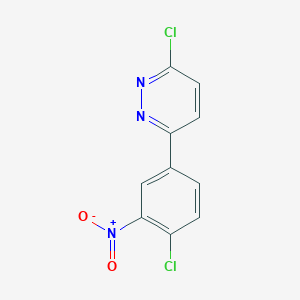
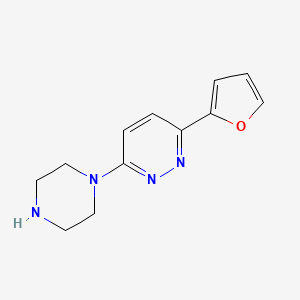
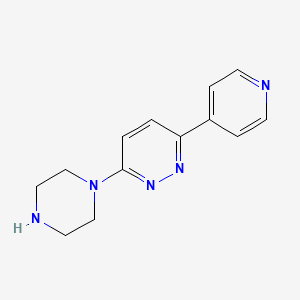
![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)

